molecular formula C12H19NO4 B6148101 4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 1824433-14-8

4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B6148101
CAS No.: 1824433-14-8
M. Wt: 241.3
InChI Key:
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Description

4-{[(tert-butoxy)carbonyl]amino}bicyclo[310]hexane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the bicyclo[3.1.0]hexane core, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group and the carboxylic acid functionality. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The Boc protecting group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced compounds.

Scientific Research Applications

4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: May be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides stability and protection during chemical reactions, allowing for selective modifications. The bicyclic structure may interact with biological targets, influencing pathways involved in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylamine: An aliphatic primary amine with similar Boc protection.

    Bicyclo[3.1.0]hexane derivatives: Compounds with similar bicyclic structures but different functional groups.

Uniqueness

4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid is unique due to its combination of a Boc-protected amine and a bicyclic structure. This combination provides both stability and reactivity, making it a valuable compound for various synthetic and research applications.

Properties

CAS No.

1824433-14-8

Molecular Formula

C12H19NO4

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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